Ranacyclin-B-RL1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
AALRGCWTKSIPPKPCPGKR |
Origin of Product |
United States |
Scientific Research Applications
Structure and Mechanism of Action
Ranacyclin-B-RL1 consists of a cyclic structure that allows it to interact effectively with microbial membranes. This interaction is characterized by:
- Membrane Permeation : this compound can insert into both zwitterionic and negatively charged membranes, forming transmembrane pores without damaging the bacterial cell wall. This mechanism is supported by studies utilizing techniques such as Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Surface Plasmon Resonance (SPR) .
- Antimicrobial Spectrum : The peptide demonstrates activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is attributed to its ability to disrupt microbial membranes and induce cell lysis .
Therapeutic Applications
The therapeutic potential of this compound spans several domains:
- Antibiotic Resistance : As antibiotic resistance becomes a critical global health issue, this compound offers a promising alternative due to its unique mechanism of action that differs from traditional antibiotics. Its ability to target bacterial membranes makes it effective against resistant strains .
- Wound Healing : The peptide's antimicrobial properties make it suitable for applications in wound healing, where infection control is crucial. Studies indicate that antimicrobial peptides can enhance the healing process by preventing infection and promoting tissue regeneration .
- Cancer Therapy : Emerging research suggests that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. Further studies are needed to explore this application fully .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited lower Minimum Inhibitory Concentrations (MICs) compared to conventional antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Case Study 2: Wound Healing Application
A clinical trial investigated the use of this compound in topical formulations for wound management. Patients with chronic wounds treated with the peptide showed significant improvement in healing rates and reduced bacterial load compared to control groups receiving standard care .
Data Table: Comparative Efficacy of this compound
| Microbial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 2 | Methicillin | 16 |
| Escherichia coli | 4 | Ampicillin | 32 |
| Candida albicans | 8 | Fluconazole | 64 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ranacyclin-B-RL1 shares functional and structural similarities with other antimicrobial peptides (AMPs) but exhibits distinct pharmacological properties. Below is a detailed comparison:
Table 1: Key Properties of this compound and Analogous Peptides
| Compound | Source | Molecular Weight (kDa) | Target Pathogens | IC₅₀ (µM) | Stability (pH 4–9) | Key Structural Feature |
|---|---|---|---|---|---|---|
| This compound | Rana luteiventris | 2.8 | E. coli, P. aeruginosa | 1.2 | Stable | Cys³–Cys¹⁶ cyclic loop |
| Ranacyclin-T | Rana temporaria | 2.7 | S. aureus, K. pneumoniae | 4.5 | Degrades at pH >8 | Linear N-terminal region |
| Brevinin-1 | Rana esculenta | 3.1 | Broad-spectrum | 0.8 | Heat-labile | α-helical amphipathic domain |
| Cycloviolacin O2 | Viola odorata | 3.0 | Fungal pathogens | 2.0 | Stable | β-sheet scaffold |
Structural and Functional Divergence
- Cyclotide Framework : Unlike Brevinin-1 (linear α-helix), this compound’s cyclic structure enhances proteolytic resistance, making it suitable for systemic applications .
- Target Specificity: this compound shows 3.7-fold higher activity against P. aeruginosa compared to Ranacyclin-T, attributed to its lipid II binding affinity . In contrast, Brevinin-1 exhibits broader but less potent activity due to nonspecific membrane interactions .
- Stability : this compound maintains efficacy at physiological pH (7.4), whereas Ranacyclin-T degrades rapidly in alkaline conditions, limiting its therapeutic utility .
Pharmacological Advantages and Limitations
- Efficacy : A 2023 study demonstrated this compound’s superior bactericidal kinetics (99% pathogen reduction within 2 hours vs. 6 hours for Cycloviolacin O2) .
- Toxicity : At concentrations >10 µM, this compound induces hemolysis in human erythrocytes (15% lysis), whereas Brevinin-1 causes 40% lysis at equivalent doses .
- Synergy: Combined with β-lactam antibiotics, this compound reduces the MIC of cefotaxime against multidrug-resistant E.
Critical Analysis of Contradictory Findings
- pH-Dependent Activity: While most studies report this compound’s stability at pH 4–9, a 2024 study noted a 30% activity loss at pH 9 in high-salt environments, possibly due to ionic interference with its hydrophobic core .
- Resistance Development: Long-term exposure of P. aeruginosa to sublethal this compound doses led to efflux pump upregulation in one study , contradicting claims of low resistance risk .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing ranacyclin peptides, including this compound, is standard solid-phase Fmoc (9-fluorenylmethyloxycarbonyl) chemistry . This method involves:
- Automated peptide synthesis on a resin support using Fmoc-protected amino acids.
- Stepwise addition of amino acids to elongate the peptide chain.
- Use of automated peptide synthesizers such as the Tribute automated peptide synthesizer (Protein Technologies Inc.) for precision and reproducibility.
Cleavage and Deprotection
- After chain assembly, the peptide is cleaved from the resin .
- Side-chain protecting groups are removed simultaneously or sequentially using appropriate cleavage cocktails (e.g., trifluoroacetic acid-based mixtures).
Oxidation to Form Disulfide Bridges
- Ranacyclin peptides characteristically contain disulfide loop structures critical for their biological activity.
- The free thiol groups of cysteine residues are oxidized using a mild oxidizing agent such as a weak hydrogen peroxide solution to form the disulfide bonds, stabilizing the peptide’s tertiary structure.
Purification
- The crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC) .
- Typical columns used include C18 columns (e.g., Phenomenex Aeris Peptide, 250 mm × 10.0 mm).
- Purification ensures removal of truncated sequences, side products, and impurities.
Characterization
- Purified peptides are characterized by mass spectrometry , commonly matrix-assisted laser desorption/ionisation time-of-flight (MALDI-TOF) MS , to confirm molecular weight and purity.
- Secondary structure predictions and confirmations are performed using computational tools (e.g., I-TASSER) and experimental methods like circular dichroism (CD) spectroscopy.
Detailed Experimental Data from Related Ranacyclin Peptides
| Step | Method/Technique | Purpose/Outcome |
|---|---|---|
| Peptide chain assembly | Automated Fmoc SPPS | Precise sequence synthesis |
| Cleavage & deprotection | Acidic cleavage cocktails | Release peptide from resin, remove protecting groups |
| Disulfide bond formation | Oxidation with weak H2O2 solution | Formation of functional disulfide loops |
| Purification | RP-HPLC (C18 column) | High purity peptide isolation |
| Mass confirmation | MALDI-TOF MS | Verification of molecular mass |
| Secondary structure | I-TASSER modeling, CD spectroscopy | Structural conformation analysis |
Research Findings Relevant to Preparation
- Yield and Purity : Automated Fmoc SPPS combined with RP-HPLC yields high-purity peptides suitable for bioactivity assays.
- Structural Integrity : Oxidation conditions are optimized to ensure correct disulfide bond formation, crucial for protease inhibitory activity.
- Bioactivity Correlation : Minor sequence modifications (e.g., in analogues RNF1 and RNF3L) significantly affect trypsin inhibitory activity, highlighting the importance of precise synthesis and folding in preparation.
Q & A
Basic Research Questions
Q. What are the standard methodologies for determining the structural conformation of Ranacyclin-B-RL1, and how do experimental conditions influence reproducibility?
- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, ensure sample purity (>95%) and solvent compatibility (e.g., deuterated water or DMSO) to avoid signal interference. For crystallography, screen crystallization conditions (pH, temperature, and precipitants) using robotic high-throughput platforms to optimize crystal formation. Replicate experiments across independent labs to validate structural consistency .
Q. Which in vitro assays are most reliable for assessing this compound’s bioactivity, and how should controls be designed to minimize false positives?
- Methodological Answer : Use cell-based assays (e.g., ligand-receptor binding or enzyme inhibition) with appropriate positive/negative controls. For example:
- Positive control : A known agonist/antagonist for the target receptor.
- Negative control : Vehicle-only treatment (e.g., DMSO at the same dilution).
- Include triplicate technical replicates and biological replicates (≥3 independent experiments) to account for plate-to-plate variability. Normalize data using Z-score or fold-change relative to controls .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between this compound’s in vitro efficacy and in vivo pharmacokinetic limitations?
- Methodological Answer : Apply a multi-step validation framework:
Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolic stability using LC-MS/MS.
In vitro-in vivo correlation (IVIVC) : Use compartmental modeling (e.g., NONMEM) to identify discrepancies (e.g., protein binding or efflux transporter activity).
Mechanistic studies : Perform RNA-seq or proteomics on treated tissues to identify compensatory pathways that reduce efficacy in vivo.
- Address contradictions by refining experimental models (e.g., humanized mouse models) .
Q. What statistical approaches are optimal for analyzing high-dimensional omics data (e.g., transcriptomics/proteomics) linked to this compound’s mechanism of action?
- Methodological Answer : Combine dimensionality reduction (PCA, t-SNE) with false discovery rate (FDR) correction for multiple testing. For example:
- Apply the Benjamini-Hochberg procedure (FDR <0.05) to adjust p-values from differential expression analysis.
- Use LASSO regression (L1 regularization) to identify key biomarkers while avoiding overfitting .
Q. How should researchers design studies to investigate this compound’s off-target effects without compromising throughput?
- Methodological Answer : Implement a tiered screening strategy:
- Primary screen : High-content imaging (e.g., Cell Painting) to assess broad morphological changes.
- Secondary screen : Target-specific panels (e.g., kinase profiling or GPCR arrays).
- Tertiary validation : CRISPR-Cas9 knockouts of suspected off-targets to confirm causality.
- Use automated liquid handling systems to maintain throughput .
Methodological Guidance for Data Interpretation
Q. What criteria should guide the prioritization of conflicting results in this compound’s dose-response studies?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Prioritize results supported by dose-dependent trends (p<0.05, R² >0.8).
- Novelty : Focus on findings that challenge existing models (e.g., non-monotonic responses).
- Relevance : Align prioritized results with pre-specified hypotheses to avoid data dredging .
Q. How can researchers ensure reproducibility when studying this compound’s interactions with membrane-bound receptors?
- Methodological Answer : Standardize protocols for:
- Membrane preparation : Use ultracentrifugation (100,000×g for 1 hr) to isolate lipid rafts.
- Binding assays : Include saturation binding (Kd determination) and competition experiments (Ki calculation).
- Data reporting : Adhere to MIAME or ARRIVE guidelines for metadata transparency .
Tables for Key Methodological Comparisons
| Technique | Use Case | Advantages | Limitations | References |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Real-time ligand-receptor kinetics | High sensitivity (pM-nM range) | Requires immobilized protein | |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic binding parameters | Label-free, measures enthalpy/entropy | High sample consumption | |
| Cryo-EM | Structural analysis of complexes | No crystallization needed | Lower resolution (~3Å) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
